三(S-(-)-1,1'-联萘-2,2'-二醇)合钇(III)锂四氢呋喃加合物

描述

Lithium compounds, in general, are often used in various applications such as batteries, ceramics, and pharmaceuticals . Tetrahydrofuran (THF) is an organic compound used as a precursor to polymers . It’s a colorless, water-miscible organic liquid with low viscosity .

Synthesis Analysis

The synthesis of lithium compounds can vary widely depending on the specific compound. For example, lithium aluminum hydride (LAH) can be modified to create a number of selective reductions of considerable utility in synthetic work .Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like high-resolution transmission electron microscopy (HRTEM) and selected area electron diffraction (SAED) .Chemical Reactions Analysis

The chemical reactions involving lithium compounds can also vary. For instance, lithium aluminum hydride (LAH) has been studied for its reaction with selected organic compounds containing representative functional groups .Physical and Chemical Properties Analysis

Lithium is an alkali metal with properties more similar to the alkaline earth magnesium than to its group member sodium . Tetrahydrofuran is a colorless, water-miscible organic liquid with low viscosity .科学研究应用

储能和材料科学

含锂材料在先进储能设备的开发中至关重要。锂离子导体(例如 NASICON 结构的锂离子导体)的结构和传输性质对于电化学储能应用至关重要。这些材料表现出高锂离子迁移率,对于在锂电池中实现高导电率至关重要 (Rossbach、Tietz 和 Grieshammer,2018)。此外,从矿物和卤水中探索锂突出了其在可再充电电池中的重要性,指出了其在现代能源生产和存储设备中的关键作用 (Choubey 等,2016)。

环境影响和可持续性

锂的毒性和环境影响,特别是在植物中,表明了其应用的双重性。虽然锂在储能方面有应用前景,但其在环境中的积累对植物生长和土壤健康构成风险,表明需要可持续的管理和修复策略 (Shahzad 等,2016)。此外,对锂资源(包括废锂离子电池)的高效处理和回收对于可持续利用和最大程度减少环境影响至关重要 (Nguyen 和 Lee,2018)。

作用机制

The mechanism of action of lithium compounds can depend on their specific chemical structure and the context in which they’re used. For example, in the context of batteries, lithium-metal batteries composed of a lithium-metal anode stabilized by a localized high-concentration electrolyte have been found to significantly enhance low-temperature performance .

安全和危害

未来方向

属性

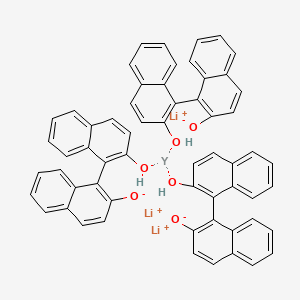

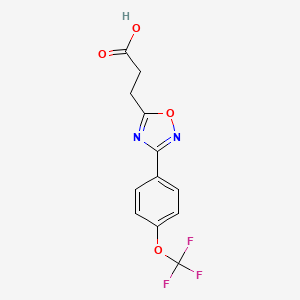

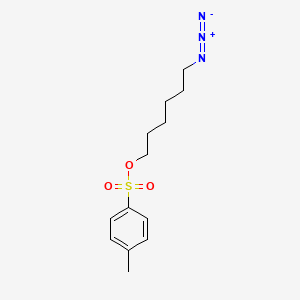

IUPAC Name |

trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVYRBRQPAIFJ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.[Y] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H39Li3O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)

![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)

![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)